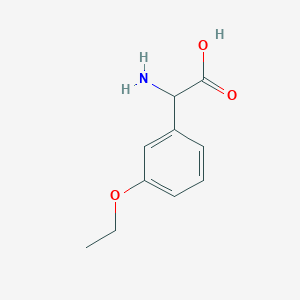

Amino-(3-ethoxy-phenyl)-acetic acid

Descripción

BenchChem offers high-quality Amino-(3-ethoxy-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino-(3-ethoxy-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(3-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHUMDBYPPPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297399 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500696-03-7 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Amino-(3-ethoxy-phenyl)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this document provides a comprehensive technical overview of Amino-(3-ethoxy-phenyl)-acetic acid. This guide is designed to be a vital resource for professionals in research and drug development, offering a curated synthesis of its chemical properties, synthesis, and potential applications. We will delve into the causality behind experimental choices and ensure that the provided protocols are self-validating.

Compound Identification and Core Properties

Amino-(3-ethoxy-phenyl)-acetic acid, a substituted α-amino acid, holds interest within the scientific community for its potential role as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structural similarity to other biologically active phenylglycine derivatives suggests a potential for diverse pharmacological applications.

Table 1: Core Compound Identifiers [1]

| Identifier | Value |

| IUPAC Name | 2-Amino-2-(3-ethoxyphenyl)acetic acid |

| CAS Number | 500696-03-7 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(C(=O)O)N |

Table 2: Physicochemical Properties

| Property | Value | Source/Method |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | Data not available | Experimental determination required |

| Solubility | Data not available | Experimental determination required |

| pKa | Data not available | Predicted based on similar structures |

Synthesis and Purification

The synthesis of α-amino acids such as Amino-(3-ethoxy-phenyl)-acetic acid can be approached through various established methods. A common and effective strategy is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

Proposed Synthesis Pathway: Strecker Synthesis

The Strecker synthesis provides a robust and well-understood method for the preparation of α-amino acids from aldehydes. The causality behind this choice lies in its versatility and the commercial availability of the starting material, 3-ethoxybenzaldehyde.

Figure 1: Proposed Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methodologies for the Strecker synthesis and would require optimization for this specific substrate.

Step 1: Synthesis of 2-Amino-2-(3-ethoxyphenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of 3-ethoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, an aqueous solution of ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) is added portion-wise while maintaining the temperature at 0-5 °C using an ice bath. The use of a cyanide salt necessitates extreme caution and adherence to all safety protocols.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to Amino-(3-ethoxy-phenyl)-acetic acid

-

The crude 2-amino-2-(3-ethoxyphenyl)acetonitrile is suspended in a solution of concentrated hydrochloric acid.

-

The mixture is heated to reflux for 4-6 hours. The hydrolysis progress can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to its isoelectric point, at which the amino acid will precipitate.

-

The precipitated solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield the crude Amino-(3-ethoxy-phenyl)-acetic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-6.9 | m | 4H | Aromatic protons |

| ~4.8 | s | 1H | α-proton (CH-NH₂) |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~158 | Aromatic C-O |

| ~130-115 | Aromatic CH |

| ~64 | -O-CH₂-CH₃ |

| ~58 | α-carbon (CH-NH₂) |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, N-H stretching vibrations from the amino group around 3300-3400 cm⁻¹, a C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹, and C-O stretching from the ether group around 1250 cm⁻¹.

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak [M+H]⁺ would be observed at m/z 196.0917.

Potential Applications and Biological Significance

While specific biological activities of Amino-(3-ethoxy-phenyl)-acetic acid have not been extensively reported, its structural class, the aminophenylacetic acid derivatives, has shown promise in various therapeutic areas.

Precursor in Pharmaceutical Synthesis

The primary and most immediate application of this compound is as a specialized building block in organic synthesis. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the ethoxy-substituted phenyl ring—provides multiple points for chemical modification, making it a versatile scaffold for the construction of more complex molecules with potential therapeutic value. For instance, derivatives of (S)-2-ethoxy-3-phenylpropanoic acid, a structurally related pharmacophore, have shown selectivity and safety in binding to PPAR-α and PPAR-γ receptors, which are important targets in metabolic diseases.[2]

Analog for Structure-Activity Relationship (SAR) Studies

In drug discovery, understanding the structure-activity relationship is paramount. Amino-(3-ethoxy-phenyl)-acetic acid can serve as a valuable tool in SAR studies. By incorporating this non-natural amino acid into a peptide or small molecule library, researchers can probe the effects of the 3-ethoxy-phenyl moiety on biological activity, receptor binding, and pharmacokinetic properties.

Safety and Handling

As a fine chemical intended for research purposes, Amino-(3-ethoxy-phenyl)-acetic acid should be handled with appropriate care and in accordance with standard laboratory safety procedures.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are required.

-

Hand Protection: Compatible chemical-resistant gloves must be worn.

-

Skin and Body Protection: A laboratory coat should be worn.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion and Future Directions

Amino-(3-ethoxy-phenyl)-acetic acid represents a chemical entity with significant potential, primarily as a versatile building block in the synthesis of novel compounds for drug discovery and development. While a comprehensive experimental characterization is still needed, the information presented in this guide, based on its structural properties and data from related compounds, provides a solid foundation for its use in a research setting.

Future research should focus on:

-

The full experimental characterization of its physicochemical properties.

-

The development and optimization of efficient and scalable synthesis protocols.

-

The exploration of its biological activities through screening in various assay systems.

-

Its incorporation into peptide and small molecule libraries to investigate its potential as a pharmacophore.

By undertaking these further investigations, the scientific community can fully unlock the potential of Amino-(3-ethoxy-phenyl)-acetic acid and its derivatives.

References

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2022). Molecules, 27(19), 6539. [Link]

Sources

"Amino-(3-ethoxy-phenyl)-acetic acid" CAS number 500696-03-7

CAS Number: 500696-03-7

Abstract: This technical guide provides a comprehensive overview of 2-Amino-2-(3-ethoxyphenyl)acetic acid (CAS 500696-03-7), a non-proteinogenic, substituted α-amino acid. While specific peer-reviewed data on this exact molecule is limited, its structural class—substituted phenylglycines—is of significant interest in medicinal chemistry and drug discovery. This document synthesizes established chemical principles and field-proven methodologies to offer a detailed guide for researchers. It covers nomenclature, physicochemical properties, a robust and scalable synthesis protocol based on established methods, comprehensive analytical characterization workflows, and a discussion of its potential applications as a specialized building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound.

Chemical Identity and Nomenclature

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.

-

Primary Name: 2-Amino-2-(3-ethoxyphenyl)acetic acid

-

CAS Number: 500696-03-7

-

Synonyms: Amino-(3-ethoxy-phenyl)-acetic acid, DL-3-Ethoxyphenylglycine, Benzeneacetic acid, α-amino-3-ethoxy-[1]

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol [1]

-

Structure:

Physicochemical Properties

The physical properties of the compound are critical for its handling, formulation, and integration into synthetic workflows. The data presented below is aggregated from typical supplier specifications.

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | Varies by purity and supplier |

| Purity | Typically ≥95% | As specified by suppliers[1] |

| Solubility | Soluble in aqueous acid/base, limited solubility in neutral water and many organic solvents. | Expected behavior for an amino acid. |

| Storage | Store in a cool, dry place, tightly sealed. | Recommended for long-term stability. |

Synthesis Pathway: Modified Strecker Reaction

The Strecker synthesis is a classic and highly effective method for producing α-amino acids. A modified, scalable version using a protected amine source (benzylamine) is particularly well-suited for creating substituted phenylglycines like the title compound, starting from the corresponding aldehyde.[1][2] This approach avoids the direct handling of ammonia and often leads to higher purity intermediates.[2] The starting material is 3-ethoxybenzaldehyde.

Overall Reaction Scheme:

Step 1: Formation of N-Benzyl-α-aminonitrile Step 2: Hydrolysis of the Nitrile to an N-Benzyl Amino Acid Step 3: Debenzylation to yield the final α-Amino Acid

Caption: General workflow for the synthesis of the target compound via a modified Strecker reaction.

Detailed Experimental Protocol

Causality Behind Choices:

-

Benzylamine: Used instead of ammonia to form a more stable imine intermediate, reducing side reactions and improving yields.[2]

-

Bisulfite: Forms an adduct with the aldehyde, facilitating a controlled reaction with cyanide and benzylamine.[1]

-

Two-Step Hydrolysis: A sequential acidic and basic hydrolysis of the nitrile is often more effective and cleaner than a single harsh condition, minimizing decomposition.[2]

-

Catalytic Transfer Hydrogenation: A standard, clean, and efficient method for removing the N-benzyl protecting group to yield the final primary amine.[2]

Step 1: Synthesis of 2-(Benzylamino)-2-(3-ethoxyphenyl)acetonitrile

-

In a well-ventilated fume hood, charge a round-bottom flask with 3-ethoxybenzaldehyde (1.0 eq).

-

Add an aqueous solution of sodium bisulfite (1.1 eq) and stir vigorously for 30-60 minutes at room temperature to form the bisulfite adduct.

-

To this slurry, add benzylamine (1.05 eq) followed by a solution of sodium cyanide (1.1 eq) in water, added dropwise. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate PPE. The reaction should be monitored for a slight exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or HPLC.

-

Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile intermediate.

Step 2: Hydrolysis to N-Benzyl-2-amino-2-(3-ethoxyphenyl)acetic acid

-

Add the crude aminonitrile from Step 1 to concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours to hydrolyze the nitrile to the carboxylic acid.

-

Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution to pH ~10-11. This converts the intermediate amide to the carboxylate.

-

Maintain the basic mixture at an elevated temperature (e.g., 80-90 °C) for another 2-4 hours to ensure complete hydrolysis.

-

After cooling, carefully acidify the solution with concentrated HCl to the isoelectric point (typically pH 4-6) to precipitate the N-benzyl amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Debenzylation to 2-Amino-2-(3-ethoxyphenyl)acetic acid

-

Dissolve the N-benzyl amino acid from Step 2 in a suitable solvent mixture, such as methanol/water or ethanol/water.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add a catalytic amount of palladium on carbon (5-10 wt% Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi or use a hydrogen transfer reagent like ammonium formate.

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitor by HPLC or TLC for the disappearance of starting material).

-

Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. The final product may precipitate directly or after adjusting the pH to its isoelectric point.

-

Filter the final product, wash with a minimal amount of cold solvent, and dry under vacuum.

Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized compound.

Caption: A logical workflow for the analytical validation of the synthesized compound.

A. High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and quantify it if necessary. Methodology Rationale: A reversed-phase C18 column is standard for separating moderately polar aromatic compounds. A gradient elution is used to ensure good separation of the product from any starting materials or by-products. UV detection is suitable due to the presence of the phenyl chromophore.

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Diode Array Detector (DAD) at 220 nm and 254 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

-

Expected Result: A single major peak with a purity of >95% by peak area.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. Methodology Rationale: ¹H NMR confirms the presence and connectivity of all proton environments. ¹³C NMR confirms the carbon skeleton. DMSO-d₆ is a common solvent for amino acids.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

δ ~1.3 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethoxy group.

-

δ ~4.0 ppm (q, 2H): Quartet for the methylene (-OCH₂-) protons of the ethoxy group.

-

δ ~4.5-5.0 ppm (s, 1H): Singlet for the α-proton (-CH(NH₂)-). This peak may be broad.

-

δ ~6.8-7.4 ppm (m, 4H): A series of multiplets corresponding to the four protons on the aromatic ring.

-

δ ~8.0-9.0 ppm (br s, 2H): Broad singlet for the amine (-NH₂) protons.

-

δ ~12.0-13.0 ppm (br s, 1H): Very broad singlet for the carboxylic acid (-COOH) proton.

C. Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound. Methodology Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids, typically showing the protonated molecular ion.

Protocol:

-

Technique: ESI in positive ion mode.

-

Sample Infusion: Introduce a dilute solution of the compound in methanol/water directly into the source.

-

Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z = 196.09.

Applications in Research and Drug Development

2-Amino-2-(3-ethoxyphenyl)acetic acid is classified as a non-proteinogenic amino acid (NPAA). NPAAs are not found in the 22 genetically coded amino acids but are crucial building blocks in medicinal chemistry.[3][4] Their incorporation into peptide chains or use as scaffolds can introduce novel structural and functional properties.[5]

Key Roles and Potential Applications:

-

Peptidomimetics: Replacing a standard amino acid with a substituted phenylglycine derivative can alter the conformation of a peptide, increase its resistance to enzymatic degradation, and enhance its binding affinity to a target receptor.[4]

-

Constrained Scaffolds: The rigid phenyl ring introduces a defined spatial orientation for the amine and acid functional groups, which can be critical for precise interaction with biological targets.

-

Fragment-Based Drug Discovery (FBDD): As a substituted aromatic compound with key functional groups, it can serve as a valuable fragment for screening against protein targets to identify initial binding hits.

-

Synthesis of Heterocycles: The amino acid functionality can be a starting point for the construction of more complex heterocyclic ring systems, which are prevalent in many approved drugs.

Substituted phenylacetic acids, the broader class to which this compound belongs, are key structural motifs in a wide range of biologically active molecules, including anti-inflammatory agents and antibiotics. The specific ethoxy substitution on this molecule provides a point for metabolic modification and can influence properties like lipophilicity and target engagement.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-2-(3-ethoxyphenyl)acetic acid is a valuable, non-proteinogenic amino acid building block. While detailed characterization and application data in the public domain are sparse, its synthesis can be reliably achieved through established methodologies like the modified Strecker reaction. Its structural features make it a compound of interest for medicinal chemists seeking to introduce unique side chains into peptides or to use it as a scaffold for creating novel small-molecule therapeutics. The protocols and analytical frameworks provided in this guide offer a solid foundation for researchers to synthesize, validate, and utilize this compound in their research and development programs.

References

-

Davies, I. W., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines. Organic Preparations and Procedures International, 32(5), 453-458. Available at: [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Available at: [Link]

-

Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.

- Google Patents. (n.d.). WO2020229158A1 - Compound and detergent composition.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Amino-(3-ethoxy-phenyl)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-(3-ethoxy-phenyl)-acetic acid, a non-proteinogenic amino acid, presents a unique structural motif of interest in medicinal chemistry and drug development. Its potential incorporation into peptide-based therapeutics or as a standalone pharmacophore necessitates a thorough understanding of its physicochemical and structural properties. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its identification and characterization. By delving into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and scientifically rigorous guide.

Introduction: The Significance of Amino-(3-ethoxy-phenyl)-acetic Acid

Amino-(3-ethoxy-phenyl)-acetic acid (CAS No. 500696-03-7) belongs to the class of unnatural amino acids, which are pivotal in the design of novel therapeutic agents.[1] The incorporation of such moieties can impart desirable properties to parent molecules, including enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 3-ethoxy-phenyl group, in particular, can modulate lipophilicity and introduce specific steric and electronic features that may influence molecular interactions with biological targets. Accurate and unambiguous structural confirmation is the cornerstone of any research and development effort. This guide provides the foundational spectroscopic knowledge required for the confident identification of Amino-(3-ethoxy-phenyl)-acetic acid.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data.

Figure 1: Chemical structure of Amino-(3-ethoxy-phenyl)-acetic acid with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | t | 1H | Ar-H5' | The triplet arises from coupling to the two adjacent aromatic protons. Its chemical shift is influenced by the electron-donating ethoxy group. |

| ~6.8 - 7.0 | m | 3H | Ar-H2', H4', H6' | These aromatic protons are in different electronic environments, leading to a complex multiplet. |

| ~4.5 | s | 1H | α-H | The proton on the α-carbon is a singlet as it has no adjacent protons to couple with. Its proximity to the amino, carboxyl, and phenyl groups shifts it downfield. |

| ~4.0 - 4.2 | q | 2H | -O-CH₂-CH₃ | The quartet is due to coupling with the three protons of the methyl group. |

| ~1.3 - 1.5 | t | 3H | -O-CH₂-CH₃ | This triplet results from coupling to the two protons of the adjacent methylene group. |

| (Broad) | s | 3H | -NH₂, -COOH | The protons of the amino and carboxylic acid groups are exchangeable and often appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.[2]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[3] |

| ~158 - 160 | C3' | The aromatic carbon directly attached to the electron-donating ethoxy group is deshielded. |

| ~135 - 140 | C1' | The ipso-carbon attached to the aminoacetic acid moiety. |

| ~129 - 131 | C5' | Aromatic CH carbon. |

| ~118 - 122 | C6' | Aromatic CH carbon. |

| ~114 - 116 | C4' | Aromatic CH carbon. |

| ~112 - 114 | C2' | Aromatic CH carbon. |

| ~63 - 65 | -O-CH₂-CH₃ | The carbon of the methylene group in the ethoxy substituent. |

| ~55 - 60 | α-C | The α-carbon attached to the amino and carboxyl groups. |

| ~14 - 16 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Data Processing: Fourier transform and phase correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3400 - 3200 (broad) | N-H stretch | Primary amine (-NH₂) | The presence of two bands in this region is characteristic of a primary amine.[4] |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid (-COOH) | This very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5] |

| ~3050 | C-H stretch | Aromatic C-H | Stretching vibrations of C-H bonds on the phenyl ring.[6] |

| 2980 - 2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the ethoxy group. |

| ~1710 | C=O stretch | Carboxylic acid (-COOH) | The strong absorption of the carbonyl group is a key diagnostic peak.[5] |

| ~1600, ~1480 | C=C stretch | Aromatic ring | Characteristic skeletal vibrations of the phenyl ring. |

| ~1250 | C-O stretch | Aryl ether | Asymmetric C-O-C stretch of the ethoxy group attached to the phenyl ring. |

| ~1100 | C-O stretch | Carboxylic acid | C-O stretching of the carboxylic acid. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum (with no sample) and then the sample spectrum. The instrument software will automatically ratio these to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 195.0895 (for [C₁₀H₁₃NO₃]⁺)

-

Major Fragmentation Pathways:

-

Loss of the carboxyl group (-COOH): A prominent fragment at m/z = 150, corresponding to the loss of 45 Da.

-

Decarboxylation (-CO₂): Loss of 44 Da to give a fragment at m/z = 151.

-

Cleavage of the ethoxy group: Fragmentation of the ethoxy group can lead to various smaller fragments.

-

Experimental Protocol for Mass Spectrometry (LC-MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of amino acids.[7][8][9]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

Chromatography: Use a reverse-phase C18 column to separate the analyte from any impurities. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) is common.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is well-suited for amino acids.

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To confirm the structure, perform MS/MS on the molecular ion (m/z = 195). This involves isolating the parent ion, fragmenting it, and analyzing the resulting daughter ions.

Figure 2: A generalized workflow for the spectroscopic analysis of Amino-(3-ethoxy-phenyl)-acetic acid.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the structural characterization of Amino-(3-ethoxy-phenyl)-acetic acid. This guide has detailed the predicted spectroscopic data and the underlying principles for their interpretation. By following the outlined experimental protocols and using the provided data as a reference, researchers can confidently identify and characterize this important molecule, thereby advancing their research and development endeavors in the field of medicinal chemistry.

References

-

American Elements. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]

-

Avra Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.

-

MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

-

ATB. (n.d.). (3-Ethoxyphenyl)aceticacid | C10H11O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

SpringerLink. (2021). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids, 53(1), 131-140. Retrieved from [Link]

-

JETIR. (2019). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 6(6), 684-693. Retrieved from [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 23. Retrieved from [Link]

- Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

-

Chemistry LibreTexts. (2021). 2.4: Functional Groups. Retrieved from [Link]

-

PubMed. (2006). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1130(1), 137-144. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6529. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(10), 2635-2643. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, phenoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]

-

University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. AMINO-(3-ETHOXY-PHENYL)-ACETIC ACID | 500696-03-7 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]

- 8. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of Amino-(3-ethoxy-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Amino-(3-ethoxy-phenyl)-acetic acid, a key consideration for its development in pharmaceutical applications. This document navigates through the theoretical principles governing its solubility, predictive methodologies for estimating its behavior in various media, and detailed experimental protocols for accurate solubility determination. By synthesizing fundamental physicochemical principles with practical, field-proven insights, this guide aims to equip researchers with the necessary knowledge to effectively characterize and modulate the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter in drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in the development of many new chemical entities, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates.

Amino-(3-ethoxy-phenyl)-acetic acid, an amphoteric molecule possessing both a weakly acidic carboxylic acid group and a weakly basic amino group, presents a unique and interesting solubility profile that is highly dependent on the pH of the surrounding medium. Understanding and characterizing this profile is paramount for formulation development, ensuring consistent drug delivery and predictable pharmacokinetic behavior.

Physicochemical Properties of Amino-(3-ethoxy-phenyl)-acetic acid

A thorough understanding of the physicochemical properties of Amino-(3-ethoxy-phenyl)-acetic acid is the foundation for predicting and interpreting its solubility behavior.

Chemical Structure and Functional Groups

Structure:

-

Amphoteric Nature: The molecule contains both an acidic functional group (carboxylic acid, -COOH) and a basic functional group (amino group, -NH2). This dual functionality means its ionization state, and therefore its solubility, is highly influenced by pH.

-

Aromatic Ring and Ethoxy Group: The phenyl ring contributes to the molecule's hydrophobicity. The ethoxy group (-O-CH2-CH3) further enhances this lipophilic character, which can be expected to decrease aqueous solubility compared to its non-substituted counterparts.

Key Physicochemical Parameters

The following table summarizes the fundamental physicochemical properties of Amino-(3-ethoxy-phenyl)-acetic acid.

| Property | Value | Source |

| CAS Number | 500696-03-7 | [1] |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

Theoretical Framework for Solubility

The solubility of Amino-(3-ethoxy-phenyl)-acetic acid is governed by the interplay of its ionization state and the polarity of the solvent.

pH-Dependent Solubility and the Role of pKa

As an amphoteric compound, Amino-(3-ethoxy-phenyl)-acetic acid can exist in several ionization states depending on the pH of the solution:

-

Cationic form (at low pH): The amino group is protonated (-NH3+), and the carboxylic acid is in its neutral form (-COOH).

-

Zwitterionic form (near the isoelectric point): The amino group is protonated (-NH3+), and the carboxylic acid is deprotonated (-COO-).

-

Anionic form (at high pH): The amino group is in its neutral form (-NH2), and the carboxylic acid is deprotonated (-COO-).

The solubility of the ionized forms (cationic and anionic) is generally much higher in aqueous media than the neutral or zwitterionic form due to ion-dipole interactions with water molecules. The solubility of amino acids is typically at its minimum at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero.[2][3]

The Henderson-Hasselbalch equation is a fundamental tool for understanding the relationship between pH, pKa, and the ionization state of the acidic and basic groups.[4][5][6][7]

For the carboxylic acid group:

pH = pKa_acid + log([COO-] / [COOH])

For the amino group:

pH = pKa_base + log([NH2] / [NH3+])

Predicting pKa Values

While experimental determination is the gold standard, computational tools can provide reliable estimates of pKa values, which are crucial for predicting the pH-solubility profile.[8][9][10]

-

pKa of the Carboxylic Acid Group: Based on the pKa of phenylacetic acid (approximately 4.31), the carboxylic acid group of the target molecule is expected to have a similar pKa.[1][11][12][13]

-

pKa of the Amino Group: The pKa of the anilinium ion (the conjugate acid of aniline) is around 4.6.[14] The electron-donating nature of the ethoxy group might slightly increase the basicity (and thus the pKa) of the amino group.

Several software packages, such as ACD/Labs pKa DB and ChemAxon's MarvinSketch, can provide more accurate in-silico predictions.[15][16]

The Solubility-pH Profile: A "U-Shaped" Curve

The pH-solubility profile of an amphoteric compound like Amino-(3-ethoxy-phenyl)-acetic acid is expected to exhibit a characteristic "U" shape.[17]

-

Low pH: The compound is predominantly in its cationic, more soluble form.

-

As pH increases towards the pI: The concentration of the less soluble zwitterionic/neutral form increases, leading to a decrease in solubility.

-

At the pI: The compound has its minimum solubility.

-

As pH increases beyond the pI: The compound transitions to its anionic, more soluble form, and solubility increases again.

Experimental Determination of Solubility

Accurate experimental determination of solubility is essential for validating theoretical predictions and providing the robust data required for formulation development. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[18]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent or buffer system over a defined period.

Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess of solid Amino-(3-ethoxy-phenyl)-acetic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12).

-

Ensure a sufficient excess of solid is present throughout the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Analysis:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Kinetic Solubility Determination

For high-throughput screening in early drug discovery, kinetic solubility assays are often employed. These methods are faster but may overestimate thermodynamic solubility. Common methods include turbidimetric assays where a concentrated stock solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer, and the onset of precipitation is measured.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate interpretation.

Tabulated Solubility Data

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 2.0 | 25 | [Experimental Value] | [Calculated Value] |

| 4.0 | 25 | [Experimental Value] | [Calculated Value] |

| 6.0 | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| 8.0 | 25 | [Experimental Value] | [Calculated Value] |

| 10.0 | 25 | [Experimental Value] | [Calculated Value] |

| 12.0 | 25 | [Experimental Value] | [Calculated Value] |

| 2.0 | 37 | [Experimental Value] | [Calculated Value] |

| 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Graphical Representation of the pH-Solubility Profile

A plot of solubility (on a logarithmic scale) versus pH will provide a visual representation of the U-shaped solubility profile, allowing for easy identification of the pH of minimum solubility (the isoelectric point).

Factors Influencing Solubility and Strategies for Enhancement

Several factors beyond pH can influence the solubility of Amino-(3-ethoxy-phenyl)-acetic acid.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used in solubility studies.

-

Salt Formation: Forming a salt of the acidic or basic group can significantly enhance the dissolution rate and apparent solubility.

-

Use of Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) can increase the solubility of poorly water-soluble compounds.

-

Excipients: The use of surfactants, cyclodextrins, and other formulation excipients can improve the wetting and solubilization of the compound.

Conclusion

The solubility of Amino-(3-ethoxy-phenyl)-acetic acid is a complex but predictable property governed by its amphoteric nature. A thorough understanding of its pH-dependent ionization, coupled with robust experimental determination using methods like the shake-flask technique, is essential for its successful development as a pharmaceutical agent. By leveraging the theoretical framework and practical methodologies outlined in this guide, researchers can effectively characterize and optimize the solubility of this compound, paving the way for the development of safe and efficacious drug products.

References

-

Applichem. Amino-(3-ethoxy-phenyl)-acetic acid | 500696-03-7. Available from: [Link].

-

PubChem. Phenylacetic acid. National Center for Biotechnology Information. Available from: [Link].

-

Williams, R. pKa Data Compiled by R. Williams. Available from: [Link].

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Avdeef, A. (2007). The rise of the zwitterion.

-

ACD/Labs. Acid Dissociation Constant (pKa) Calculator. Available from: [Link].

- Henderson, L. J. (1908). The theory of neutrality. American Journal of Physiology-Legacy Content, 21(2), 173-179.

- Hasselbalch, K. A. (1917). Die Berechnung der Wasserstoffzahl des Blutes aus der freien und gebundenen Kohlensäure desselben, und die Sauerstoffbindung des Blutes als Funktion der Wasserstoffzahl. Biochemische Zeitschrift, 78, 112-144.

-

Wikipedia. Phenylacetic acid. Available from: [Link].

-

Fiveable. 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Available from: [Link].

-

ACD/Labs. What is the pKa of my compound? Available from: [Link].

-

Rowan Scientific. How to Predict pKa. Available from: [Link].

- Sastre, S., Casasnovas, R., Muñoz, F., & Frau, J. (2016). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 18(30), 20386-20395.

-

Wikipedia. Isoelectric point. Available from: [Link].

- Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 78, 231-237.

- Lee, P. H., & Crippen, G. M. (2009). Predicting pKa.

- Liao, C., & Nicklaus, M. C. (2009). A review of pKa prediction methods. Mini reviews in medicinal chemistry, 9(13), 1496-1508.

-

ChemAxon. pKa Prediction. Available from: [Link].

- ECETOC. (2012). pKa. Technical Report No. 115.

-

Chemistry LibreTexts. 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Available from: [Link].

- Liu, T., et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.

-

Pearson. Amino Acids and Henderson-Hasselbalch Exam Prep. Available from: [Link].

-

Medicosis Perfectionalis. (2021, July 15). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. Available from: [Link].

- The Merck Index. (2006). Phenylacetic Acid. In M. J. O'Neil (Ed.), The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed., p. 1265).

-

ResearchGate. (2015). Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. Available from: [Link].

-

FusChemistryVideos. (2012, July 28). 17.5.12 Amphoteric Effects on Solubility. YouTube. Available from: [Link].

-

Solubility of Things. Phenylacetic acid. Available from: [Link].

Sources

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoelectric point - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amino Acids and Henderson-Hasselbalch Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. How to Predict pKa | Rowan [rowansci.com]

- 11. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 12. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+ [pearson.com]

- 13. Phenylacetic Acid [drugfuture.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. pKa - ECETOC [ecetoc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of Amino-(3-ethoxy-phenyl)-acetic Acid

This guide provides a comprehensive technical overview of the physical characteristics of 2-amino-2-(3-ethoxyphenyl)acetic acid, a substituted phenylglycine derivative of interest to researchers and professionals in drug development and chemical synthesis. Given the limited availability of specific experimental data in public literature, this document synthesizes information from structurally analogous compounds and outlines robust experimental protocols for the precise determination of its physicochemical properties. This approach is designed to empower researchers to generate reliable, in-house data, ensuring a self-validating system for their specific applications.

Introduction and Molecular Identity

2-Amino-2-(3-ethoxyphenyl)acetic acid belongs to the class of α-amino acids, specifically a non-proteinogenic phenylglycine derivative. Its structure, featuring a chiral center at the α-carbon, an aromatic ring with a meta-ethoxy substituent, a carboxylic acid group, and an amino group, suggests a complex interplay of physicochemical properties that are critical for its behavior in both chemical and biological systems.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 2-Amino-2-(3-ethoxyphenyl)acetic acid | N/A |

| Synonyms | Amino-(3-ethoxy-phenyl)-acetic acid | N/A |

| CAS Number | 500696-03-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| SMILES | O=C(O)C(N)c1cccc(OCC)c1 | [1] |

The presence of both acidic (carboxylic acid) and basic (amino) functional groups indicates that the molecule is amphoteric and will exist as a zwitterion at its isoelectric point.[2] The ethoxy substituent on the phenyl ring is expected to influence its lipophilicity and electronic properties compared to unsubstituted phenylglycine.[3]

Predicted Physicochemical Properties

Direct experimental data for 2-amino-2-(3-ethoxyphenyl)acetic acid is not widely published. However, by examining related phenylglycine derivatives, we can establish well-founded predictions for its key physical characteristics.

Table 2: Predicted and Analogous Physical Properties

| Property | Predicted/Analogous Value | Rationale and Comparative Compounds |

| Appearance | White to off-white crystalline solid | Phenylglycine and its derivatives are typically crystalline solids at room temperature.[4][5] |

| Melting Point | Expected to be >200 °C (with decomposition) | D-2-Phenylglycine has a high melting point of 302 °C (dec.).[4] The related 2-amino-2-(4-methoxyphenyl)acetic acid is also a solid.[5] |

| Boiling Point | Decomposes before boiling | High melting point amino acids typically decompose at elevated temperatures rather than boiling at atmospheric pressure. |

| pKa (Carboxylic Acid) | ~1.8 - 2.5 | The pKa of the carboxylic acid in D-2-phenylglycine is approximately 1.94.[4] The electron-donating nature of the ethoxy group may slightly increase this value. |

| pKa (Ammonium) | ~9.0 - 10.0 | The ammonium pKa of phenylglycine derivatives is generally in this range. |

| LogP | ~1.0 - 2.0 | The presence of the ethoxy group increases lipophilicity compared to unsubstituted phenylglycine. |

These predicted values serve as a baseline for experimental design and interpretation. The following sections provide detailed protocols for their empirical determination.

Solubility Characteristics

The solubility of 2-amino-2-(3-ethoxyphenyl)acetic acid is a critical parameter for its handling, formulation, and biological assessment. Its amphoteric nature dictates a strong pH-dependent aqueous solubility.

Predicted Solubility Profile

-

Aqueous Solubility : Limited solubility is expected in neutral water. Solubility will significantly increase in acidic solutions (pH < 2) due to the protonation of the amino group, forming a cationic species. Similarly, in basic solutions (pH > 10), the deprotonation of the carboxylic acid to form a carboxylate anion will enhance solubility.

-

Organic Solvent Solubility : Good solubility is anticipated in polar protic solvents like methanol and ethanol. Moderate solubility may be observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO). It is expected to have low solubility in non-polar solvents like hexanes and toluene.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] The causality behind this choice lies in its ability to ensure the solution is fully saturated, providing a true measure of solubility under defined conditions.

Materials:

-

2-Amino-2-(3-ethoxyphenyl)acetic acid (high purity solid)

-

Selected solvents (e.g., purified water, 0.1 M HCl, 0.1 M NaOH, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

-

20 mL glass scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation : Add an excess amount of solid 2-amino-2-(3-ethoxyphenyl)acetic acid to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24-48 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the settling of excess solid. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sampling and Filtration : Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

Quantification :

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered sample solutions using a validated HPLC-UV or UV-Vis method.

-

Construct a calibration curve of absorbance/peak area versus concentration.

-

Determine the concentration of the compound in the filtered sample solutions from the calibration curve, applying any necessary dilution factors.

-

The workflow for this protocol is illustrated below.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of 2-amino-2-(3-ethoxyphenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton, the ethoxy group protons (a quartet and a triplet), and exchangeable protons from the amino and carboxylic acid groups. The exact chemical shifts will be solvent-dependent. For example, in DMSO-d₆, the acidic and amino protons are more likely to be observed as broad singlets.

-

¹³C NMR : The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with distinct shifts for the carbon bearing the ethoxy group), the α-carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

O-H stretch (Carboxylic Acid) : A very broad band, typically in the range of 2500-3300 cm⁻¹.

-

N-H stretch (Amino Group) : Two bands (symmetric and asymmetric) around 3200-3400 cm⁻¹.

-

C=O stretch (Carboxylic Acid) : A strong absorption band around 1700-1725 cm⁻¹. The zwitterionic form may show a carboxylate stretch around 1550-1610 cm⁻¹.

-

C-O stretch (Ether) : A characteristic band in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Aromatic C=C stretches : Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 196.0917.

The general workflow for spectroscopic characterization is outlined below.

Sources

- 1. 500696-03-7|2-Amino-2-(3-ethoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. aimspress.com [aimspress.com]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

The Prospect of Amino-(3-ethoxy-phenyl)-acetic Acid: A Technical Guide to a Novel Phenylglycine Derivative

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways, potential biological significance, and analytical considerations for the novel compound, Amino-(3-ethoxy-phenyl)-acetic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By drawing upon established principles in organic synthesis, medicinal chemistry, and analytical science for structurally related phenylglycine and phenoxyacetic acid derivatives, we delineate a strategic approach to the discovery and characterization of this promising molecule. This guide offers detailed, step-by-step protocols for plausible synthetic routes, discusses potential therapeutic applications based on structure-activity relationships of analogous compounds, and outlines robust analytical methodologies for its purification and characterization.

Introduction: The Rationale for Investigating Amino-(3-ethoxy-phenyl)-acetic Acid

The phenylglycine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of an ethoxy group at the meta-position of the phenyl ring, combined with the α-amino acid functionality, presents an intriguing candidate for drug discovery. The ethoxy group can modulate lipophilicity, metabolic stability, and receptor-binding interactions, while the amino acid moiety offers opportunities for prodrug strategies and targeted delivery.[1]

This guide will explore the untapped potential of Amino-(3-ethoxy-phenyl)-acetic acid, providing a foundational resource for its synthesis, characterization, and evaluation. We will begin by proposing robust synthetic strategies, followed by a discussion of its potential biological activities and the analytical techniques crucial for its study.

Proposed Synthetic Pathways

The synthesis of α-amino acids is a well-established field, with several classical methods that can be adapted for the preparation of Amino-(3-ethoxy-phenyl)-acetic acid. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and stereochemical control.

Strecker Synthesis: A Classical and Versatile Approach

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[2][3] This approach is highly versatile and can be readily adapted for our target molecule.

Experimental Protocol: Strecker Synthesis of Amino-(3-ethoxy-phenyl)-acetic acid

-

Step 1: Formation of the α-Aminonitrile.

-

To a solution of 3-ethoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude α-aminonitrile can be used in the next step without further purification.

-

-

Step 2: Hydrolysis to the Amino Acid.

-

The crude α-aminonitrile is suspended in a 6 M aqueous solution of hydrochloric acid.

-

The mixture is heated to reflux for 12 hours.

-

After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

The aqueous layer is then neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, leading to its precipitation.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield Amino-(3-ethoxy-phenyl)-acetic acid.

-

Causality Behind Experimental Choices: The use of ammonium chloride provides the ammonia source for imine formation, while sodium cyanide acts as the nucleophile.[4] The final hydrolysis step is typically performed under acidic conditions to convert the nitrile group to a carboxylic acid.[2]

Caption: Strecker synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.

Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins

An alternative and efficient method is the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently hydrolyzed to the desired amino acid.[5][6]

Experimental Protocol: Bucherer-Bergs Synthesis

-

Step 1: Hydantoin Formation.

-

In a sealed vessel, a mixture of 3-ethoxybenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a 1:1 mixture of ethanol and water is heated to 60-70°C for 24-48 hours.[5]

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated hydantoin is collected by filtration.

-

-

Step 2: Hydrolysis of the Hydantoin.

-

The isolated hydantoin is heated at reflux in a solution of barium hydroxide or a strong acid (e.g., 6 M HCl) until the evolution of ammonia ceases.

-

The reaction mixture is then worked up similarly to the Strecker synthesis protocol to isolate the final amino acid product.

-

Self-Validating System: The crystalline nature of the hydantoin intermediate often allows for easy purification, ensuring the purity of the precursor before the final hydrolysis step.[5]

Caption: Bucherer-Bergs synthesis of Amino-(3-ethoxy-phenyl)-acetic acid.

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of Amino-(3-ethoxy-phenyl)-acetic acid is yet to be determined, the structural motifs present suggest several avenues for investigation.

Analogy to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[7] The presence of the ethoxy group on the phenyl ring in our target molecule may confer similar properties.

| Potential Biological Activity | Rationale based on Analogous Compounds |

| Antimicrobial | Phenylacetic acid derivatives have shown activity against various bacterial and fungal strains.[7] |

| Anti-inflammatory | The phenoxyacetic acid core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). |

| Anticonvulsant | Certain substituted phenylacetic acids have demonstrated anticonvulsant effects in preclinical models. |

Role as a Prodrug Moiety

Amino acids are frequently used as promoieties in prodrug design to enhance properties such as solubility, bioavailability, and targeted delivery.[1] The amino acid structure of our target compound makes it an excellent candidate for conjugation to other active pharmaceutical ingredients (APIs).

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized Amino-(3-ethoxy-phenyl)-acetic acid.

Spectroscopic and Chromatographic Analysis

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Characteristic shifts for aromatic, ethoxy, and α-amino acid protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for amine, carboxylic acid, and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

Chiral Separation

Since the proposed syntheses will likely yield a racemic mixture, chiral separation is essential to isolate and study the individual enantiomers.

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase (CSP) column, such as a CHIROBIOTIC or CYCLOBOND column, is recommended.

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer, often with an acidic additive, will be optimized to achieve baseline separation of the enantiomers.[8]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (typically around 254 nm) is suitable.

Caption: A typical workflow for the synthesis and analysis.

Pharmacokinetic Considerations

The pharmacokinetic profile of Amino-(3-ethoxy-phenyl)-acetic acid will be a critical determinant of its therapeutic potential. As an amino acid derivative, it may be a substrate for amino acid transporters, which could influence its absorption, distribution, metabolism, and excretion (ADME).[1][9] The ethoxy group is expected to increase its lipophilicity compared to the unsubstituted parent compound, potentially enhancing its ability to cross biological membranes.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit prospective, framework for the discovery and development of Amino-(3-ethoxy-phenyl)-acetic acid. By leveraging established synthetic methodologies and drawing parallels with structurally similar compounds, we have provided a roadmap for its synthesis, characterization, and potential therapeutic evaluation. Future research should focus on the practical execution of the proposed synthetic routes, the thorough biological screening of the synthesized compound and its individual enantiomers, and a detailed investigation of its pharmacokinetic and toxicological profiles. The insights gained from these studies will be instrumental in determining the ultimate value of Amino-(3-ethoxy-phenyl)-acetic acid as a novel candidate in drug discovery.

References

-

G. A. G. G. de Oliveira, et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3323. Available from: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Available from: [Link]

- Davies, I. W., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines.

- Google Patents. (n.d.). The preparation method of N-substituted-phenyl glycine.

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.

- RSC Publishing. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 123-129.

-

YouTube. (2021). Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz. Available from: [Link]

- ACS Publications. (1990). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 62(19), 2041-2048.

- NIH. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries.

- Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 2(1), 1-8.

- Semantic Scholar. (1962). Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients.

-

MedSchoolCoach. (2023). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]

-

Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Available from: [Link]

- Jetir.Org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

-

Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

- MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(11), 5987.

- PubMed. (2003). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition, 133(6 Suppl 1), 2034S-2039S.

- ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synthesis, 47(21), 3361-3368.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Available from: [Link]

- PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 123-129.

- MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(11), 3323.

Sources

- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsynthchem.com [jsynthchem.com]

- 7. jetir.org [jetir.org]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. Amino acid pharmacokinetics and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Amino-(3-ethoxy-phenyl)-acetic Acid as a Non-Canonical Amino Acid